

# Application Notes and Protocols: Copper-Titanium Alloys for Electrical Contacts

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## Compound of Interest

Compound Name: Copper;titanium

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Audience: Researchers, scientists, and materials engineering professionals.

Introduction: Copper-Titanium (Cu-Ti) alloys are a class of high-performance, age-hardenable materials increasingly utilized for electrical contacts, connectors, and conductive springs.[1] They serve as a viable, non-toxic alternative to Copper-Beryllium (Cu-Be) alloys, offering a comparable combination of high mechanical strength, good electrical conductivity, and superior stress relaxation resistance, particularly at elevated temperatures.[1][2] The desirable properties of Cu-Ti alloys are primarily achieved through a precipitation hardening mechanism, where the formation of a metastable  $\text{Cu}_4\text{Ti}$  precipitate phase during aging significantly enhances the material's strength.[1] This document provides an overview of the properties, processing, and relevant experimental protocols for evaluating Cu-Ti alloys for electrical contact applications.

## Data Presentation: Properties of Copper-Titanium Alloys

The properties of Cu-Ti alloys can be tailored through careful control of the titanium content (typically 1-5 wt.%) and thermomechanical processing.[1][3] The C1990 series is a common grade, with variations offering enhanced conductivity or formability.[4][5]

Table 1: Summary of Mechanical and Electrical Properties for Select Cu-Ti Alloys

Property	C1990HC (High Conductivity)	Cu-2.7Ti	Cu-5.4Ti	Cu-Co-Si-Ti Alloy	Units
Mechanical Properties					
Tensile Strength	785 - 1030[2]	430 (Sol. Treated)	-	617.9[6]	MPa
0.2% Yield Strength	900[5]	-	-	-	MPa
Hardness (Vickers)	-	120 (Sol. Treated)	455 (Peak Aged)[7]	-	VHN
Young's Modulus	127[2]	-	-	135 (1.5wt% Ti)[8]	GPa
Elongation	-	36 (Sol. Treated)[7]	1.5 (Peak Aged)[7]	31.2 (0.1wt% Ti)[8]	%
Electrical Properties					
Electrical Conductivity	20[2][5]	25 (Peak Aged)[7]	14.5 (Peak Aged)[7]	41.7[6]	% IACS
Electrical Resistivity	86 (or 132-172)[2][5]	-	-	-	nΩ·m (@20°C)
Physical Properties					
Thermal Conductivity	84[5]	-	-	-	W/m·K
Density	8.70[2]	-	-	-	g/cm <sup>3</sup>
Coeff. of Thermal Expansion	18.6 (20-300°C)[2]	-	-	-	x10 <sup>-6</sup> /K

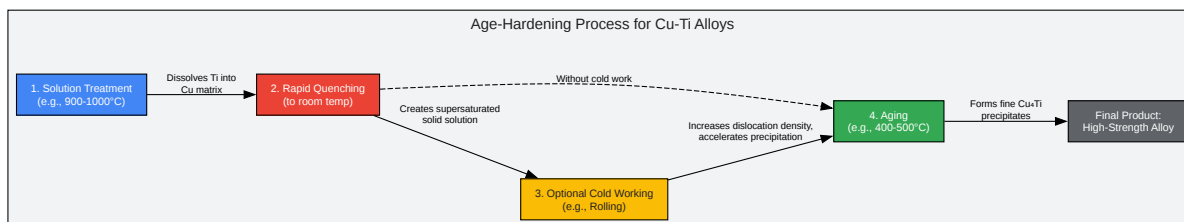
Property	C1990HC (High Conductivity)	Cu-2.7Ti	Cu-5.4Ti	Cu-Co-Si-Ti Alloy	Units
Performance					

| Stress Relaxation Resistance | 5% (@150°C, 1000 hrs)[2][5] | - | - | - | % Stress Loss |

## Key Processes and Logical Relationships

### Age-Hardening Mechanism

The exceptional strength of Cu-Ti alloys is derived from a heat treatment process known as age-hardening or precipitation hardening. This process controls the precipitation of titanium within the copper matrix.

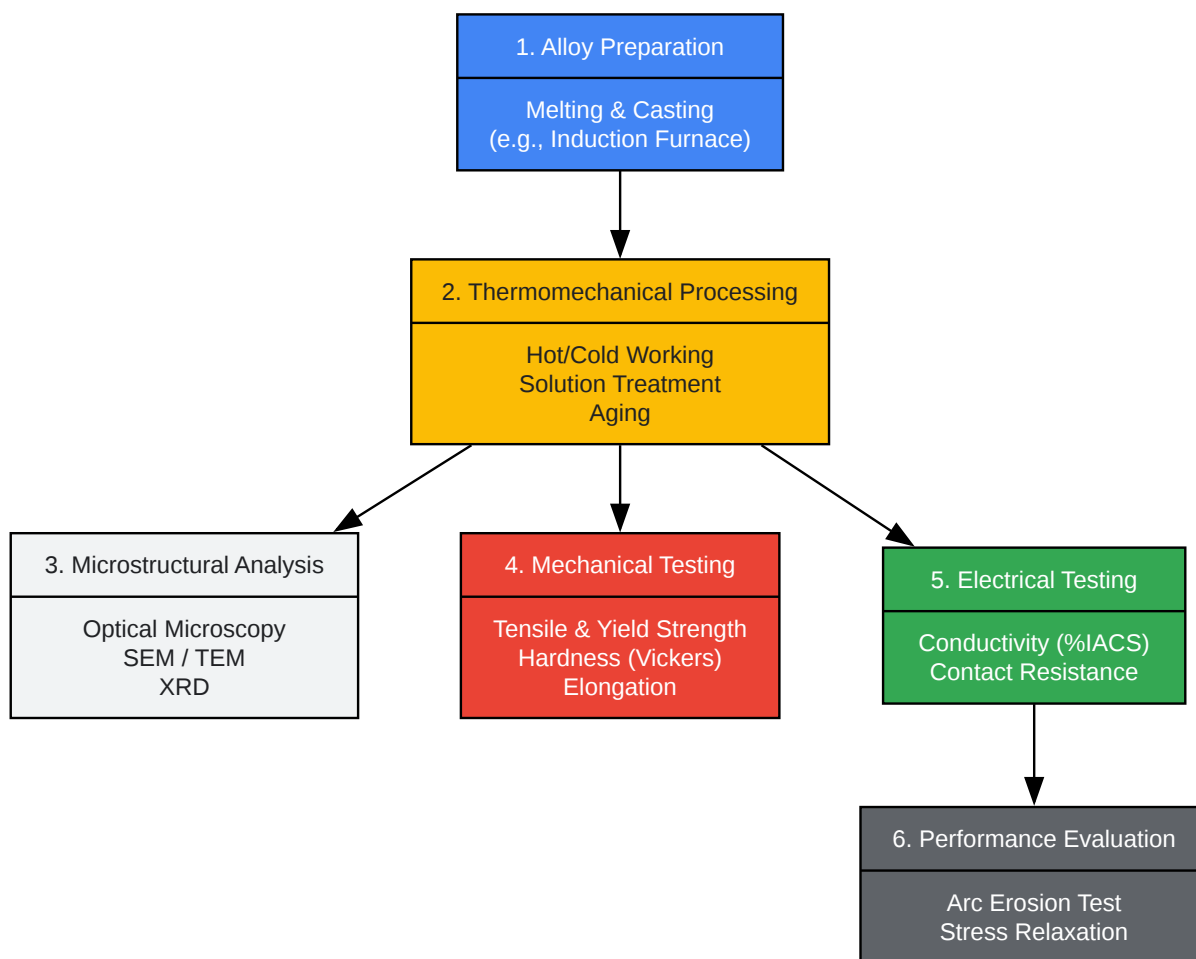


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Fig 1. Flowchart of the age-hardening process for Cu-Ti alloys.

## Experimental Evaluation Workflow

A systematic approach is required to characterize and validate Cu-Ti alloys for use in electrical contacts. The workflow involves synthesis, processing, and a series of performance tests.



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*Fig 2. Workflow for evaluating Cu-Ti electrical contact materials.*

## Experimental Protocols

### Protocol for Alloy Preparation and Age-Hardening

This protocol describes the typical manufacturing process for producing age-hardened Cu-Ti alloy strips.<sup>[1]</sup>

- Melting and Casting:
  - Prepare a melt of high-purity copper and titanium (1-5 wt.%) in a high-frequency induction furnace.

- Cast the molten alloy into ingots. Due to the high reactivity of titanium, casting under a protective atmosphere (e.g., Argon) is recommended to prevent oxidation.
- Homogenization and Hot Working:
  - Homogenize the cast ingots at a high temperature (e.g., 900-1000°C) for 15 seconds to 1 hour to ensure a uniform distribution of titanium.[\[9\]](#)
  - Perform hot working (e.g., hot rolling) to begin the shaping process.
- Solution Annealing (Solution Treatment):
  - Heat the alloy to a temperature range of 850-950°C.[\[9\]](#)
  - Hold at this temperature for a sufficient time (e.g., 1-10 hours) to dissolve the titanium-rich phases into the copper solid solution.[\[9\]](#)
  - The exact temperature and time depend on the alloy composition and thickness.
- Quenching:
  - Rapidly cool the alloy to room temperature, typically by quenching in water. This "freezes" the titanium in a supersaturated solid solution.
- Cold Working (Optional but Recommended):
  - Perform cold rolling to achieve a reduction in thickness of 40-80%.[\[9\]](#)
  - Cold work introduces dislocations, which act as nucleation sites for precipitates during the subsequent aging step, leading to a finer and more uniform precipitate distribution and enhanced strength.[\[7\]](#)
- Age-Hardening:
  - Heat the solution-treated (and optionally cold-worked) alloy to a temperature between 400°C and 550°C.[\[9\]](#)

- Maintain this temperature for a period ranging from 1 to 16 hours.<sup>[9]</sup> The optimal time and temperature combination is critical:
  - Under-aging results in incomplete precipitation and sub-optimal strength.
  - Peak-aging provides the maximum hardness and strength.
  - Over-aging leads to coarsening of the precipitates and a decrease in hardness and strength.
- The process results in the controlled precipitation of the coherent, metastable  $\beta'$ -Cu<sub>4</sub>Ti phase, which is the primary strengthening agent.<sup>[1]</sup>

## Protocol for Mechanical and Electrical Characterization

- Hardness Testing:
  - Use a Vickers microhardness tester with a standard load (e.g., 100g or 200g) and dwell time (e.g., 15 seconds).
  - Take multiple indentations across the polished surface of the sample to ensure a representative average value.
- Tensile Testing:
  - Prepare dog-bone shaped specimens according to ASTM E8/E8M standards.
  - Conduct the tensile test using a universal testing machine at a constant strain rate.
  - Record the load-displacement curve to determine Ultimate Tensile Strength (UTS), 0.2% offset Yield Strength, and percent elongation.
- Electrical Conductivity Measurement:
  - Use a four-point probe or an eddy current-based conductivity meter.
  - Ensure the sample surface is clean and flat for accurate contact.
  - Measure the electrical resistivity ( $\rho$ ) and convert it to electrical conductivity ( $\sigma = 1/\rho$ ).

- Express the conductivity as a percentage of the International Annealed Copper Standard (%IACS), where 100% IACS corresponds to  $5.8 \times 10^7$  S/m.

## Protocol for Contact Performance Evaluation

- Contact Resistance Measurement:
  - Use a four-wire (Kelvin) measurement setup to eliminate the influence of lead and contact resistance of the probes.
  - Apply a controlled normal force to the contact pair.
  - Pass a low, stable DC current (e.g., 100 mA) through the contact interface and measure the voltage drop directly across it.
  - Calculate the contact resistance using Ohm's law ( $R = V/I$ ).
- Arc Erosion Testing:
  - Utilize a standardized electrical contact testing apparatus (e.g., per ASTM B576 standards or using a system like the JF04C).[\[10\]](#)
  - Subject the Cu-Ti alloy contact pair to repeated make-and-break cycles under a specified electrical load (e.g., 50V/25A).[\[11\]](#)
  - Monitor key parameters such as arc duration, arc energy, and contact voltage.[\[10\]](#)[\[11\]](#)
  - Evaluate performance by measuring the mass loss of the anode and cathode after a set number of cycles.
  - Characterize the eroded surfaces using Scanning Electron Microscopy (SEM) to analyze the erosion mechanisms (e.g., melting, material transfer, oxidation).[\[11\]](#)

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